molecular formula C11H7NOS B6375428 3-Cyano-5-(thiophen-3-YL)phenol CAS No. 1261895-81-1

3-Cyano-5-(thiophen-3-YL)phenol

Cat. No.: B6375428
CAS No.: 1261895-81-1
M. Wt: 201.25 g/mol
InChI Key: WBJFDFDXDCSGKA-UHFFFAOYSA-N
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Description

3-Cyano-5-(thiophen-3-YL)phenol is an organic compound that features a cyano group, a thiophene ring, and a phenol group. This compound is part of the broader class of thiophene derivatives, which are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-5-(thiophen-3-YL)phenol typically involves the condensation of thiophene derivatives with phenolic compounds. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide .

Industrial Production Methods: Industrial production of thiophene derivatives, including this compound, often involves large-scale condensation reactions using automated reactors. These methods ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Cyano-5-(thiophen-3-YL)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Cyano-5-(thiophen-3-YL)phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and analgesic agents.

    Industry: Utilized in the production of organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 3-Cyano-5-(thiophen-3-YL)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the cyano group can participate in nucleophilic addition reactions. The thiophene ring can interact with aromatic residues in proteins, influencing their function .

Comparison with Similar Compounds

  • 3-Cyano-4-(thiophen-2-YL)phenol
  • 3-Cyano-5-(furan-3-YL)phenol
  • 3-Cyano-5-(pyridin-3-YL)phenol

Comparison: 3-Cyano-5-(thiophen-3-YL)phenol is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to other heterocycles like furan or pyridine. This uniqueness makes it particularly valuable in the development of organic semiconductors and bioactive compounds .

Properties

IUPAC Name

3-hydroxy-5-thiophen-3-ylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NOS/c12-6-8-3-10(5-11(13)4-8)9-1-2-14-7-9/h1-5,7,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBJFDFDXDCSGKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=CC(=CC(=C2)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00684607
Record name 3-Hydroxy-5-(thiophen-3-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261895-81-1
Record name Benzonitrile, 3-hydroxy-5-(3-thienyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261895-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxy-5-(thiophen-3-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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